Functional Selectivity as a CB1 Negative Allosteric Modulator (NAM) vs. PSNCBAM-1
Based on class-level SAR, the 5-hydroxy-3-phenylpentyl chain is predicted to confer negative allosteric modulator (NAM) properties at the CB1 receptor, a differentiation from the reference diarylurea PSNCBAM-1, which displays mixed PAM/NAM behavior depending on the signaling pathway [1]. The structural alteration from PSNCBAM-1's 6-pyrrolidinylpyridinyl group to the target compound's 3-(trifluoromethyl)phenyl moiety and the introduction of a terminal hydroxyl group are critical for shifting cooperativity from positive to negative, a desirable trait for therapeutic applications requiring attenuation of CB1 signaling [2].
| Evidence Dimension | Predicted allosteric cooperativity (α factor) for CB1 receptor modulation of orthosteric agonist binding |
|---|---|
| Target Compound Data | Qualitative NAM profile (predicted α < 1) |
| Comparator Or Baseline | PSNCBAM-1: α > 1 (PAM) for CP55,940 binding |
| Quantified Difference | Not quantified for target compound; predicted reversal in cooperativity direction from PAM to NAM |
| Conditions | Predicted from SAR of diarylurea series in radioligand binding assays |
Why This Matters
Functional selectivity (NAM vs. PAM) directly impacts therapeutic indication and potential side-effect profile, guiding procurement for specific disease models.
- [1] Nguyen, T.; Gamage, T. F.; Decker, A. M.; et al. Diarylureas Containing 5-Membered Heterocycles as CB1 Receptor Allosteric Modulators: Design, Synthesis, and Pharmacological Evaluation. J. Med. Chem. 2019, 62, 1138-1159. View Source
- [2] Research Triangle Institute. Diarylureas as CB1 allosteric modulators. U.S. Patent 11,084,781, 2021. View Source
